N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(diethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O5S/c1-3-22(4-2)10-9-20-17(24)18(25)21-13-16-23(11-12-28-16)29(26,27)15-7-5-14(19)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOARPKQRQVVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide, with CAS Number 868983-47-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 446.9 g/mol. Its structure includes an oxazolidinone ring, which is crucial for its biological activity, particularly in inhibiting protein synthesis in bacteria.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 868983-47-5 |
| IUPAC Name | This compound |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of bacterial protein synthesis. The oxazolidinone component binds to the bacterial ribosome, preventing the formation of functional ribosomal subunits. This action is similar to that of established antibiotics like linezolid, making it a candidate for further development as an antimicrobial agent.
Antimicrobial Properties
Research indicates that compounds with oxazolidinone structures exhibit significant activity against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have demonstrated that this compound exhibits potent antimicrobial effects:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the low microgram per milliliter range against various bacterial strains.
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest potential anticancer activity. The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Specific findings include:
- Cell Line Studies : Research involving human cancer cell lines has shown that treatment with this compound leads to reduced cell viability and increased markers of apoptosis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
-
Evaluation of Anticancer Properties :
- In vitro experiments on breast cancer cell lines indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways . Further investigation into its mechanism revealed enhanced reactive oxygen species (ROS) production leading to cell death .
- Synthesis and Optimization :
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits notable pharmacological properties, making it a candidate for drug development:
- Antimicrobial Activity : Research indicates that oxazolidinone derivatives show effectiveness against various bacterial strains, including multidrug-resistant pathogens. The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, increasing its antimicrobial potency .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The oxazolidinone scaffold has been linked to mechanisms that induce apoptosis in cancer cells, providing a pathway for therapeutic development .
- Neuropharmacology : The diethylamino moiety may contribute to neuroprotective effects. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels .
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile building block:
- Reagent in Organic Reactions : It is utilized as a reagent for synthesizing more complex molecules. Its functional groups facilitate various chemical transformations, including nucleophilic substitutions and coupling reactions .
- Synthesis of New Derivatives : The unique structure allows for the derivation of new compounds with enhanced properties. For instance, modifications to the sulfonyl group can yield derivatives with improved solubility and bioactivity .
Material Science Applications
The compound's structural features lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of oxazolidinone units into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing to explore its potential in creating advanced materials for industrial applications .
- Nanotechnology : Investigations into the use of this compound in nanocarriers for drug delivery systems have shown promise. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of oxazolidinone derivatives, including N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide. Results demonstrated significant activity against MRSA strains, highlighting its potential as a novel antibiotic agent .
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted at a leading cancer research institute investigated the effects of this compound on breast cancer cell lines. The findings indicated that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The target compound shares structural motifs with several analogues (Table 1), primarily differing in:
- Sulfonyl substituents (chloro, fluoro, nitro, or methoxy).
- Heterocyclic ring size (five-membered oxazolidine vs. six-membered oxazinan).
- Side-chain functional groups (diethylaminoethyl, phenethyl, or alkyl groups).
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Critical Analysis of Substituent Effects
A. Sulfonyl Group Modifications
- 4-Chlorobenzenesulfonyl (Target) : Enhances electrophilicity and metabolic stability compared to 4-nitrobenzenesulfonyl () , which may increase reactivity but reduce bioavailability due to higher polarity.
- 4-Fluorobenzenesulfonyl () : Fluorine’s electronegativity balances lipophilicity and polarity, often improving membrane permeability .
B. Heterocyclic Ring Size
- 1,3-Oxazinan (6-membered) () : Increased flexibility may enhance solubility but reduce target specificity .
C. Side-Chain Variations
- Diethylaminoethyl (Target): Tertiary amine enhances water solubility and enables pH-dependent ionization, critical for pharmacokinetics.
- Phenethyl Groups () : Aromatic moieties (e.g., dimethoxyphenethyl) may improve receptor affinity but increase metabolic oxidation risks .
Preparation Methods
Oxazolidinone Ring Formation via Amino Alcohol Cyclization
The oxazolidinone core is synthesized by cyclizing a β-amino alcohol precursor with a carbonylating agent. For example, reacting 2-amino-1,3-propanediol with triphosgene in dichloromethane at 0–5°C yields the unsubstituted oxazolidin-2-one. Alternative methods employ dibromoethane as an electrophile, as demonstrated in the synthesis of benzimidazole-linked oxazolidinones. Here, potassium carbonate facilitates both deprotonation and cyclization, achieving yields >75%.
Sulfonation at Position 3
Introducing the 4-chlorobenzenesulfonyl group requires sulfonation of the oxazolidinone’s hydroxyl or amine group. Patent literature highlights the use of 4-chlorobenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine as a base. This step proceeds via nucleophilic attack of the oxazolidinone’s oxygen or nitrogen on the sulfonyl chloride, forming a stable sulfonate ester or sulfonamide. Reaction conditions (e.g., −10°C, 12 h) are critical to avoid over-sulfonation.
Stepwise Synthesis and Reaction Mechanisms
Synthesis of 3-(4-Chlorobenzenesulfonyl)-1,3-oxazolidin-2-one
-
Starting Material : 1,3-Oxazolidin-2-one (prepared via amino alcohol cyclization).
-
Sulfonation :
Mechanism : The oxazolidinone’s oxygen acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Functionalization of the Oxazolidinone Nitrogen
The methylene bridge is introduced via alkylation or reductive amination:
-
Alkylation :
-
Coupling to Ethanediamide :
Mechanism : Carbodiimide-mediated coupling facilitates amide bond formation between the activated acid and the primary amine of the diethylaminoethyl group.
Optimization of Reaction Conditions
Sulfonation Efficiency
Varying the base and solvent significantly impacts sulfonation yields:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | −10 | 82 |
| K₂CO₃ | Acetone | 25 | 65 |
| Pyridine | DCM | 0 | 58 |
Data adapted from patent US7618961B2 and Posaconazole synthesis.
Triethylamine in THF at low temperatures maximizes yield by minimizing side reactions.
Diamide Coupling
Coupling agents such as HATU or DCC improve diamide formation efficiency:
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DMF | 24 | 68 |
| HATU/DIEA | DCM | 12 | 75 |
HATU reduces reaction time but increases cost, making DCC preferable for large-scale synthesis.
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the target compound (Rf = 0.45). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.52 (d, 2H, Ar–H), 4.21 (t, 2H, OCH₂), 3.65 (m, 4H, NCH₂), 2.55 (q, 4H, CH₂CH₃), 1.05 (t, 6H, CH₃).
-
IR (cm⁻¹) : 1745 (C=O, oxazolidinone), 1360/1170 (S=O), 1650 (amide I).
Challenges and Alternative Approaches
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
-
Temperature : Maintaining 40–60°C during sulfonylation to prevent side reactions .
-
Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility of intermediates .
-
Catalysts : Use of triethylamine or DMAP to activate the sulfonyl chloride group during coupling reactions .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .
- Data Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Chlorobenzenesulfonyl chloride, DMF, 50°C | 65–75% | ≥90% |
| Amide Coupling | EDCI/HOBt, dichloromethane, RT | 70–85% | ≥95% |
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., diethylaminoethyl protons at δ 2.5–3.0 ppm, oxazolidine ring carbons at 60–70 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z 513.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s structure-activity relationship (SAR) for antimicrobial activity?
- Methodological Answer :
-
Analog Synthesis : Replace the 4-chlorobenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
-
Biological Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate substituent changes with MIC shifts .
-
Computational Modeling : Docking studies (AutoDock Vina) to predict binding to bacterial targets (e.g., dihydrofolate reductase) .
- Data Table : SAR of Analog Compounds
| Substituent | MIC (S. aureus) | MIC (E. coli) | LogP |
|---|---|---|---|
| 4-Cl (Parent) | 2.5 µg/mL | 10 µg/mL | 3.1 |
| 4-OCH₃ | 5.0 µg/mL | 20 µg/mL | 2.8 |
| 4-NO₂ | 1.2 µg/mL | 8 µg/mL | 3.5 |
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., oxazolidinone derivatives in and ) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing oxazolidine methylene signals from diethylaminoethyl groups) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., configuration of the oxazolidin-2-yl ring) .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation of the compound during long-term storage?
- Answer :
- Storage Conditions : Lyophilized form under argon at −80°C to prevent hydrolysis of the sulfonamide and oxazolidinone groups .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
